molecular formula C12H18N2O4S B5189607 2-[4-(diethylsulfamoyl)phenoxy]acetamide

2-[4-(diethylsulfamoyl)phenoxy]acetamide

Cat. No.: B5189607
M. Wt: 286.35 g/mol
InChI Key: MCHNHPWONBKWLE-UHFFFAOYSA-N
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Description

2-[4-(diethylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Future Directions

The future directions for “2-{4-[(diethylamino)sulfonyl]phenoxy}acetamide” could involve designing new derivatives of phenoxy acetamide that are safe and effective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(diethylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetamide under basic conditions to yield this compound.

The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(diethylsulfamoyl)phenoxy]acetamide has found applications in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • 2-(4-(benzothiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

Uniqueness

2-[4-(diethylsulfamoyl)phenoxy]acetamide stands out due to its unique combination of a diethylsulfamoyl group and a phenoxyacetamide structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHNHPWONBKWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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